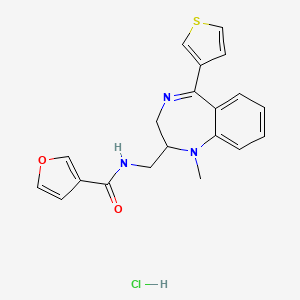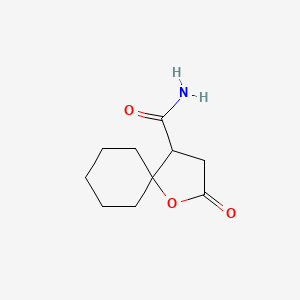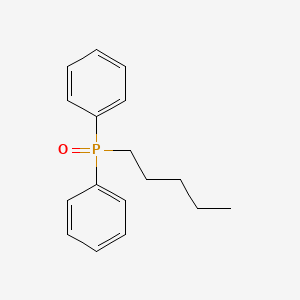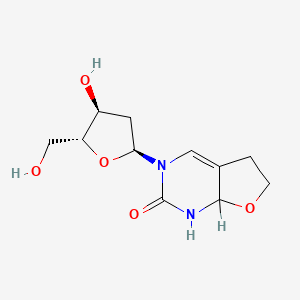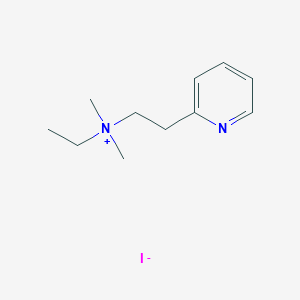
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide is a quaternary ammonium salt that features a pyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. A common synthetic route includes the reaction of 2-(2-pyridyl)ethylamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion to the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Halide salts (e.g., sodium chloride, sodium bromide); reactions are conducted in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridyl group.
Reduction: Reduced forms of the pyridyl group.
Substitution: Quaternary ammonium salts with different halide ions.
Wissenschaftliche Forschungsanwendungen
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form ionic bonds with negatively charged sites on proteins, altering their function and activity. This interaction can lead to changes in cellular pathways and processes, making it useful in various biological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylammonium iodide: Used in perovskite solar cells.
Pyridinium salts: Known for their antimicrobial and anticancer properties.
Uniqueness
Dimethylethyl(2-(2-pyridyl)ethyl)ammonium iodide is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with a pyridyl group. This combination enhances its solubility, stability, and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
6893-35-2 |
|---|---|
Molekularformel |
C11H19IN2 |
Molekulargewicht |
306.19 g/mol |
IUPAC-Name |
ethyl-dimethyl-(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C11H19N2.HI/c1-4-13(2,3)10-8-11-7-5-6-9-12-11;/h5-7,9H,4,8,10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QAFCDPNIVQCVDB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CCC1=CC=CC=N1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


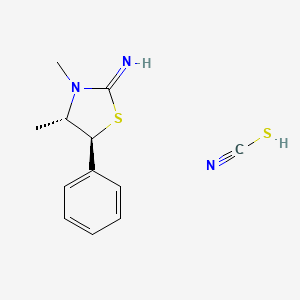
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
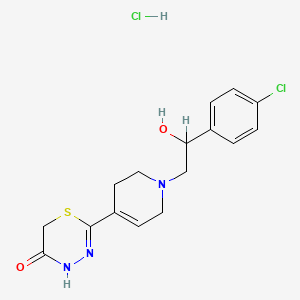
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
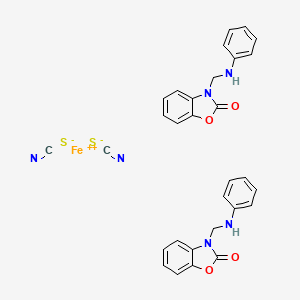


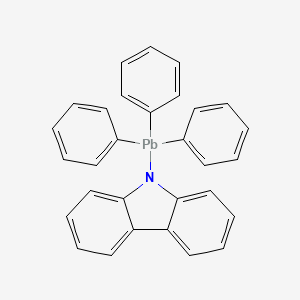
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
